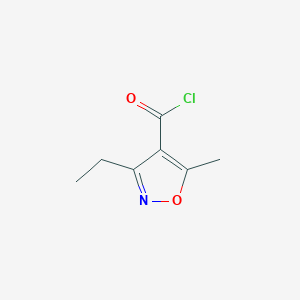

3-Ethyl-5-methylisoxazole-4-carbonyl chloride

説明

Historical Development and Discovery

The synthesis of 3-ethyl-5-methylisoxazole-4-carbonyl chloride traces its origins to advancements in heterocyclic chemistry during the 1980s, when researchers began exploring functionalized isoxazoles as precursors for bioactive molecules. Early methods relied on the chloroformylation of isoxazolones using phosphoryl chloride (POCl₃) and dimethylformamide (DMF), a strategy adapted from the synthesis of related 5-chloroisoxazole-4-carbonyl chlorides. Radical chlorination techniques employing sulfuryl chloride (SO₂Cl₂) and azobisisobutyronitrile (AIBN) further refined the process, enabling the introduction of the reactive acyl chloride group at the 4-position of the isoxazole ring.

A pivotal development occurred with the adoption of safer alkylating agents, such as dimethyl carbonate, to replace toxic reagents like dimethyl sulfate in N-methylation steps. For instance, patent CN103508959A demonstrated the use of sodium hydride (NaH) and dimethyl carbonate in dimethylformamide to methylate analogous pyrazole derivatives at elevated temperatures (80–140°C). While not directly describing 3-ethyl-5-methylisoxazole-4-carbonyl chloride, this methodology informed later optimizations for its synthesis, emphasizing greener alternatives without compromising yield or purity.

Significance in Heterocyclic Chemistry

The compound’s significance stems from its dual functionality: the isoxazole ring provides a rigid, aromatic scaffold capable of π-π stacking and hydrogen bonding, while the acyl chloride group serves as a versatile electrophile for forming amides, esters, and ketones. Isoxazoles, in general, exhibit reduced electron density at the 4-position due to the electron-withdrawing effects of the adjacent oxygen and nitrogen atoms, making this site particularly reactive toward nucleophilic attack.

In multicomponent reactions, 3-ethyl-5-methylisoxazole-4-carbonyl chloride acts as a linchpin for constructing fused heterocycles. For example, ionic liquid-catalyzed condensations of similar isoxazole carbonyl chlorides with ethyl acetoacetate and aromatic aldehydes yield isoxazol-5(4H)-ones, which are precursors to anticoagulants and antimicrobial agents. The ethyl and methyl substituents at the 3- and 5-positions, respectively, enhance steric stability, preventing undesirable side reactions during these transformations.

Position within the Isoxazole Family of Compounds

Within the isoxazole family, 3-ethyl-5-methylisoxazole-4-carbonyl chloride occupies a unique niche due to its balanced electronic and steric properties. Comparative studies of substituted isoxazoles reveal that alkyl groups at the 3-position (e.g., ethyl) increase lipophilicity (cLogP = 1.813), improving membrane permeability in drug candidates, while methyl groups at the 5-position maintain planar geometry for optimal target binding.

The compound’s reactivity contrasts with simpler isoxazole derivatives:

- Electrophilicity : The acyl chloride group at C-4 is more reactive than ester or carboxylic acid derivatives, enabling rapid conjugation with amines or alcohols under mild conditions.

- Thermal Stability : Decomposition temperatures exceed 115°C, as evidenced by its flash point of 115.783°C, allowing its use in high-temperature syntheses.

Table 1: Physicochemical Properties of 3-Ethyl-5-methylisoxazole-4-carbonyl Chloride

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 189.596 g/mol | |

| Density | 1.28 g/cm³ | |

| Boiling Point | 267.8°C at 760 mmHg | |

| Flash Point | 115.8°C | |

| LogP (Partition Coefficient) | 1.813 |

Current Research Landscape and Applications

Recent applications emphasize the compound’s role in synthesizing 2H-azirine-2,2-dicarboxylic acids, a class of strained heterocycles with antitumor and antibiotic potential. FeCl₂-catalyzed isomerization of 3-ethyl-5-methylisoxazole-4-carbonyl chloride yields azirine diacyl chlorides, which are hydrolyzed to dicarboxylic acids with yields up to 98%. These azirines serve as dipolarophiles in 1,3-dipolar cycloadditions, enabling the construction of pyrrolidine and indole frameworks prevalent in natural products.

In medicinal chemistry, the compound’s acyl chloride moiety facilitates the development of covalent inhibitors. For instance, conjugation with chalcone derivatives produces hybrids that induce apoptosis in lung cancer cells (IC₅₀ = 1.35–19.63 μM) via death receptor 5 (DR5) activation. Additionally, its incorporation into peptidomimetics enhances protease resistance, addressing challenges in oral drug bioavailability.

Ongoing studies explore its utility in materials science, where its rigid isoxazole core improves the thermal stability of polymers. Copolymerization with styrene derivatives yields resins with glass transition temperatures (Tg) exceeding 200°C, suitable for high-performance coatings.

特性

IUPAC Name |

3-ethyl-5-methyl-1,2-oxazole-4-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-3-5-6(7(8)10)4(2)11-9-5/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPTLCBNDPDQIRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1C(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Thionyl Chloride-Mediated Acyl Chloride Formation

The most widely documented method involves the reaction of 3-ethyl-5-methylisoxazole-4-carboxylic acid with thionyl chloride (SOCl₂). Adapted from the synthesis of 5-methylisoxazole-4-carbonyl chloride derivatives, this two-step process proceeds via:

Carboxylic Acid Synthesis :

- Cyclocondensation of ethyl acetoacetate with hydroxylamine sulfate under acidic conditions yields 5-methylisoxazole-4-carboxylic acid. Ethyl substitution at position 3 is achieved using ethylating agents such as ethyl bromide during intermediate stages.

- Critical parameters include temperature control (–10°C to 0°C) to minimize isomeric impurities (e.g., 3-methyl-5-ethyl variants), which can persist at levels up to 10.4% if improperly managed.

Acyl Chloride Formation :

- The carboxylic acid is treated with excess thionyl chloride (2–3 equivalents) in anhydrous toluene at 60–80°C for 4–6 hours. This step achieves near-quantitative conversion but generates hydrogen chloride gas, requiring robust scrubbing systems.

Typical Reaction Conditions :

Parameter Specification Solvent Toluene Temperature 60–80°C Molar Ratio (Acid:SOCl₂) 1:2.5 Yield 85–92% Post-reaction, excess thionyl chloride is removed via distillation, and the product is purified by crystallization from hexane.

Limitations of Thionyl Chloride Routes

- Corrosivity and Toxicity : SOCl₂ releases HCl and SO₂ gases, necessitating specialized equipment.

- Byproduct Formation : Prolonged heating above 80°C degrades the isoxazole ring, generating up to 8% of chloroacetylthiophene (CATA) byproducts.

- Purification Challenges : Isomeric impurities require multiple recrystallizations, reducing overall yield to 70–75% in industrial settings.

Modern Approaches Using Triphosgene

Bis(Trichloromethyl) Carbonate (Triphosgene) Methodology

The Chinese patent CN1233634C introduces triphosgene as a safer alternative for acyl chloride synthesis, originally applied to 3-phenyl-5-methylisoxazole-4-carbonyl chloride. Adapted for the ethyl variant, this method offers:

Reaction Mechanism :

Optimized Protocol :

Parameter Specification Solvent Dichloromethane Temperature 30–40°C Molar Ratio (Acid:Triphosgene) 1:0.45 Catalyst DMF (0.05 eq) Reaction Time 3 hours

Comparative Analysis of Acylating Agents

The table below contrasts thionyl chloride and triphosgene routes:

| Parameter | Thionyl Chloride | Triphosgene |

|---|---|---|

| Yield | 85–92% | 89–94% |

| Reaction Time | 4–6 hours | 2–4 hours |

| Byproducts | CATA (≤8%), HCl/SO₂ | None |

| Solvent Consumption | High (anhydrous toluene) | Moderate (dichloromethane) |

| Safety | Corrosive, toxic fumes | Non-volatile, low toxicity |

Triphosgene emerges as superior for large-scale production due to reduced waste and operational hazards.

Impurity Profiling and Mitigation Strategies

Common Impurities

- Isomeric Impurities : Arise from non-regioselective cyclization during isoxazole formation. For example, ethyl-3-methylisoxazole-4-carboxylate co-elutes with the desired product in HPLC, complicating purification.

- Hydrolysis Byproducts : Exposure to moisture generates 3-ethyl-5-methylisoxazole-4-carboxylic acid, necessitating strict anhydrous conditions.

Crystallization Optimization

- Solvent Systems : A 2% acetic acid-toluene mixture at 50°C reduces oil separation, yielding 99.8% pure acyl chloride after two recrystallizations.

- Temperature Gradients : Gradual cooling from 60°C to –20°C over 12 hours enhances crystal homogeneity.

Industrial-Scale Recommendations

For pilot plants, the triphosgene method in dichloromethane with DMF catalysis is advised, coupled with continuous distillation to recover solvents. Lab-scale syntheses may prefer thionyl chloride for its simplicity, provided fume hoods and neutralization systems are available.

化学反応の分析

Example Protocol:

| Step | Reagents/Conditions | Outcome | Yield |

|---|---|---|---|

| 1 | 3-Ethyl-5-methylisoxazole-4-carboxylic acid + SOCl₂, toluene, reflux (3 h) | Formation of acyl chloride | >90% |

Nucleophilic Substitution Reactions

The acyl chloride undergoes classic nucleophilic acyl substitutions, forming derivatives such as amides and esters.

Amidation with Amines

Reaction with primary or secondary amines yields substituted amides.

Experimental Case :

| Amine | Conditions | Product | Yield |

|---|---|---|---|

| 3-Amino-N-ethylpiperidine | Methylene chloride, 0–5°C, NaOH (1N) | N-(1-Ethyl-3-piperidinyl)-5-methylisoxazole-3-carboxamide | 50.3% |

Key Observations :

Esterification with Alcohols

Reaction with alcohols produces esters, though direct examples are sparse. General conditions include:

-

Solvent : Dichloromethane or THF.

-

Base : Pyridine or triethylamine (to trap HCl).

Hydrolysis Reactions

The acyl chloride is moisture-sensitive, hydrolyzing to the parent carboxylic acid under aqueous conditions:

Hydrolysis Pathway:

Conditions :

Thermal Decomposition

At elevated temperatures (>100°C), decomposition generates CO, CO₂, and HCl .

By-Product Formation

-

CATA Impurity : Forms if local basification occurs during amidation (e.g., improper mixing of amine and acyl chloride). Mitigated via reverse addition and vigorous stirring .

-

Isomeric Impurities : Regioselectivity during synthesis of precursors (e.g., hydroxylamine sulfate use) minimizes by-products .

Comparative Reaction Efficiency

| Reaction Type | Reagents | Purity (HPLC) | By-Product Levels |

|---|---|---|---|

| Amidation | TFMA + Triethylamine | 99.8–100% | CATA: ≤0.0006% |

| Hydrolysis | H₂O (ambient) | 98–99% | N/A |

科学的研究の応用

3-Ethyl-5-methylisoxazole-4-carbonyl chloride has several applications in scientific research:

作用機序

The mechanism of action of 3-ethyl-5-methylisoxazole-4-carbonyl chloride involves its reactivity as a carbonyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural, physical, and reactivity differences between 3-ethyl-5-methylisoxazole-4-carbonyl chloride and its analogs:

Structural and Electronic Differences

Substituent Effects :

- The ethyl group in the target compound provides moderate steric hindrance compared to the chlorophenyl group in 25629-50-9, which increases bulk and electron-withdrawing effects .

- Chloromethyl (139442-86-7) and chloro (3356-96-5) substituents introduce electronegative atoms, altering electron density and reactivity at adjacent positions .

Functional Group Reactivity :

- Acyl chlorides (target compound, 25629-50-9, 139442-86-7) exhibit higher reactivity than esters (3356-96-5, 51135-73-0) due to the leaving ability of the chloride ion.

Physical Properties and Stability

- Melting Points : While direct data for the target compound are unavailable, analogs with aromatic or bulky substituents (e.g., compounds in ) show higher melting points (210–257°C), suggesting that steric and electronic factors significantly influence physical states .

- Stability : Acyl chlorides are moisture-sensitive, whereas esters (e.g., 3356-96-5) are more stable under ambient conditions .

生物活性

3-Ethyl-5-methylisoxazole-4-carbonyl chloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has the chemical formula and is characterized by the presence of an isoxazole ring, which contributes to its biological properties. The structure can be represented as follows:

Target Interactions:

Isoxazole derivatives are known to exhibit a wide range of biological activities due to their ability to interact with various molecular targets. The electron density from the aryl amine in these compounds is delocalized into the isoxazole ring, making the carbonyl group susceptible to nucleophilic attack, which can lead to enzyme inhibition or modulation of cellular signaling pathways .

Biochemical Pathways:

Research indicates that 3-Ethyl-5-methylisoxazole-4-carbonyl chloride may influence multiple biochemical pathways, suggesting its potential as a therapeutic agent in various diseases, including cancer and infections .

Biological Activities

The biological activities of 3-Ethyl-5-methylisoxazole-4-carbonyl chloride have been studied extensively. Key activities include:

- Antimicrobial Activity: The compound has shown significant antimicrobial properties against various bacterial strains. In vitro studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

- Anticancer Potential: Recent studies have evaluated its anticancer activity, particularly against lung cancer cell lines (A549). Some derivatives based on this compound exhibited promising cytotoxic effects comparable to standard chemotherapeutic agents like doxorubicin .

Table 1: Summary of Biological Activities

Case Study: Anticancer Evaluation

In a study focusing on the synthesis and evaluation of isoxazole derivatives, compounds derived from 3-Ethyl-5-methylisoxazole-4-carbonyl chloride were tested against A549 lung cancer cells. The results indicated that certain derivatives exhibited significant cytotoxicity, leading researchers to propose further development for therapeutic applications in oncology .

Electrochemical Studies

Electrochemical behavior studies using cyclic voltammetry have revealed that 3-Ethyl-5-methylisoxazole-4-carbonyl chloride possesses favorable redox properties. These properties are crucial for understanding its mechanism of action at the molecular level and could inform future drug design strategies .

Q & A

Q. What are the standard synthetic routes for 3-ethyl-5-methylisoxazole-4-carbonyl chloride, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of ethyl acetoacetate derivatives with hydroxylamine hydrochloride to form the isoxazole ring, followed by chlorination using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). For example, analogous methods for chlorinated isoxazole derivatives (e.g., 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride) involve sequential oxime formation, cyclization, and chlorination . Key factors affecting yield include:

- Temperature control : Excess heat during chlorination can lead to decomposition.

- Solvent choice : Dichloromethane (CH₂Cl₂) or toluene is preferred for acyl chloride formation due to inertness .

- Purification : Column chromatography or recrystallization from non-polar solvents (e.g., hexane) improves purity .

Q. Which spectroscopic techniques are most effective for characterizing 3-ethyl-5-methylisoxazole-4-carbonyl chloride?

- ¹H/¹³C NMR : The isoxazole ring protons resonate between δ 6.0–7.0 ppm, while the carbonyl chloride (C=O) carbon appears near δ 160–170 ppm. Ethyl and methyl groups show characteristic splitting (e.g., ethyl triplet at ~δ 1.2–1.4 ppm) .

- FT-IR : Strong absorbance at ~1770–1800 cm⁻¹ confirms the carbonyl chloride group .

- Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 221.64 for C₁₁H₈ClNO₂) and fragmentation patterns validate the structure .

Q. How does the reactivity of 3-ethyl-5-methylisoxazole-4-carbonyl chloride compare to other acyl chlorides in nucleophilic acyl substitution?

The electron-withdrawing isoxazole ring enhances electrophilicity at the carbonyl carbon, making it more reactive than aliphatic acyl chlorides. However, steric hindrance from the ethyl and methyl substituents may slow reactions with bulky nucleophiles (e.g., tert-butanol). Kinetic studies using pyridine as a catalyst in CH₂Cl₂ show >90% conversion with amines within 2 hours .

Advanced Research Questions

Q. What strategies mitigate side reactions during coupling of 3-ethyl-5-methylisoxazole-4-carbonyl chloride with sterically hindered amines?

- Catalysis : DMAP (4-dimethylaminopyridine) accelerates acylation by stabilizing the transition state .

- Low-temperature reactions : Conducting reactions at 0–5°C reduces racemization in chiral amines .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of hindered nucleophiles but require strict moisture control .

Q. How do electronic effects of substituents on the isoxazole ring influence acylation efficiency?

Comparative studies on phenyl- and alkyl-substituted isoxazole carbonyl chlorides reveal:

- Electron-donating groups (e.g., methyl) decrease electrophilicity, requiring longer reaction times.

- Electron-withdrawing groups (e.g., Cl, F) enhance reactivity but may introduce solubility issues. For 3-ethyl-5-methyl derivatives, the balance between steric bulk and electronic activation dictates reactivity in peptide coupling or heterocycle synthesis .

Q. What analytical methods resolve contradictions in reported melting points or spectral data for this compound?

Discrepancies often arise from:

Q. How can computational chemistry predict the stability of 3-ethyl-5-methylisoxazole-4-carbonyl chloride under varying storage conditions?

Density Functional Theory (DFT) calculations assess:

- Hydrolysis susceptibility : The LUMO energy of the carbonyl group correlates with moisture sensitivity.

- Thermal stability : Transition-state modeling predicts decomposition pathways (e.g., COCl loss at >100°C) . Experimental validation via accelerated stability testing (40°C/75% RH for 4 weeks) aligns with computational predictions .

Methodological Notes

- Synthesis optimization : Scale-up reactions require strict control of PCl₅ stoichiometry to avoid exothermic side reactions .

- Safety : Use Schlenk lines for moisture-sensitive steps and PPE for handling corrosive acyl chlorides .

- Data validation : Cross-reference spectral libraries (e.g., PubChem, CAS Common Chemistry) to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。